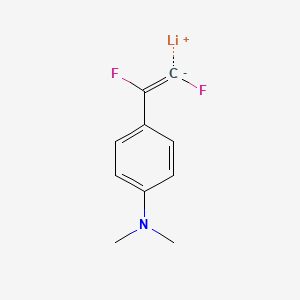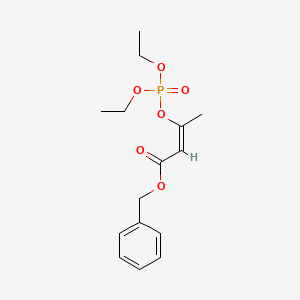
Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate is an organic compound that features a phosphinyl group attached to a butenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate typically involves the reaction of phenylmethyl alcohol with diethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting intermediate is then reacted with 3-butenoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinyl derivatives.
Aplicaciones Científicas De Investigación
Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphine metabolism.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in phosphine metabolism, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- **Phenylmethyl 3-((diethoxyphosphinyl)oxy)-
Phenylmethyl 3-((diethoxyphosphinyl)oxy)-2-butenoate: Unique due to its specific phosphinyl group and butenoate backbone.
Propiedades
Número CAS |
63992-57-4 |
|---|---|
Fórmula molecular |
C15H21O6P |
Peso molecular |
328.30 g/mol |
Nombre IUPAC |
benzyl (Z)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-4-19-22(17,20-5-2)21-13(3)11-15(16)18-12-14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3/b13-11- |
Clave InChI |
LQGAGBBSOPQMNO-QBFSEMIESA-N |
SMILES isomérico |
CCOP(=O)(OCC)O/C(=C\C(=O)OCC1=CC=CC=C1)/C |
SMILES canónico |
CCOP(=O)(OCC)OC(=CC(=O)OCC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)

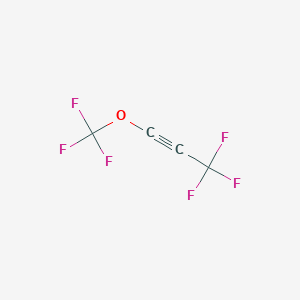

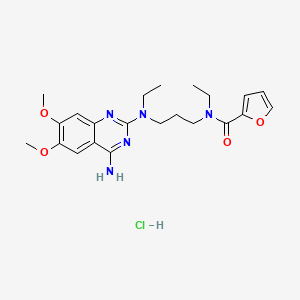
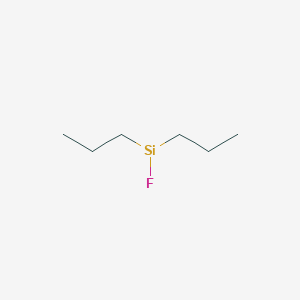
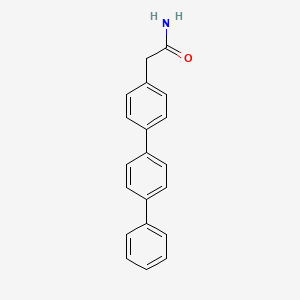
methyl}benzene](/img/structure/B14498725.png)
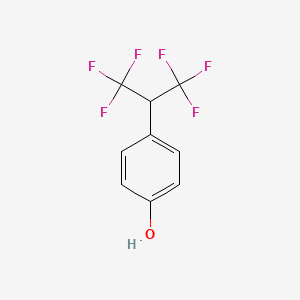

![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
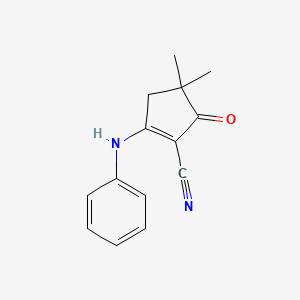
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
